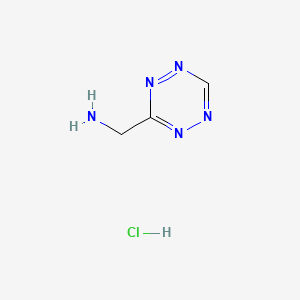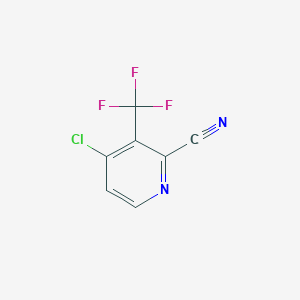
4-Chloro-3-(trifluoromethyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula C7H2ClF3N2 It is characterized by the presence of a chloro group, a trifluoromethyl group, and a nitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(trifluoromethyl)picolinonitrile typically involves the reaction of 2-cyano-3-chloropyridine with trifluoromethylboronic acid under specific conditions. This reaction is often carried out using a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The reactions are typically carried out under mild conditions, often in the presence of a base and an appropriate solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)picolinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)picolinonitrile: Similar in structure but with a fluorine atom instead of chlorine.
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine: Another compound with similar functional groups but different positioning on the pyridine ring.
Uniqueness
4-Chloro-3-(trifluoromethyl)picolinonitrile is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the chloro, trifluoromethyl, and nitrile groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C7H2ClF3N2 |
|---|---|
Molecular Weight |
206.55 g/mol |
IUPAC Name |
4-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H2ClF3N2/c8-4-1-2-13-5(3-12)6(4)7(9,10)11/h1-2H |
InChI Key |
QTJNCLPAYNMNCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile](/img/structure/B14010319.png)

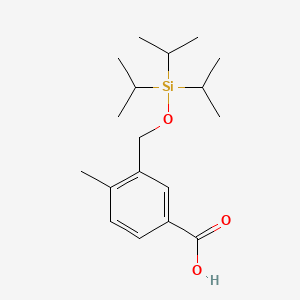
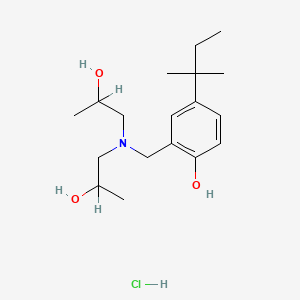
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride](/img/structure/B14010334.png)

![2-[methyl(nitroso)amino]ethyl N-phenylcarbamate](/img/structure/B14010355.png)
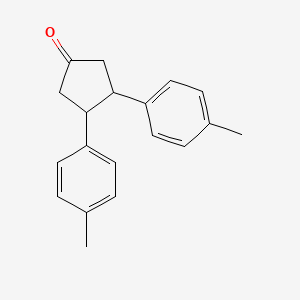

![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)
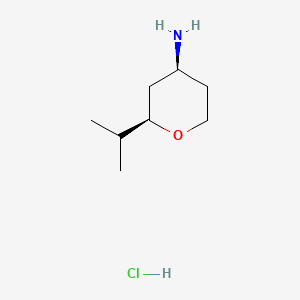
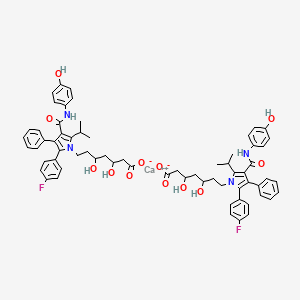
![3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide](/img/structure/B14010395.png)
